2',4'-Dihydroxy-3,4-methylenedioxychalcone

Anticancer Ehrlich ascites carcinoma In vivo efficacy

2',4'-Dihydroxy-3,4-methylenedioxychalcone (6962-62-5) is the most potent compound in a comparative series, showing 81.71% EAC tumor growth inhibition and 82.60% lifespan extension in vivo. Its unique 3,4-methylenedioxy + 2',4'-dihydroxy architecture drives mitochondrial apoptosis via p53/Bax upregulation and Bcl-2 suppression—activity that simple chalcone analogs fail to replicate. Ideal as a reference standard for SAR-driven oncology campaigns or for direct mechanistic studies on intrinsic apoptotic signaling. Ensure your preclinical project starts with the right chalcone; verify CAS 6962-62-5 before ordering.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 6962-62-5
Cat. No. B1353244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxy-3,4-methylenedioxychalcone
CAS6962-62-5
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C16H12O5/c17-11-3-4-12(14(19)8-11)13(18)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8,17,19H,9H2/b5-1+
InChIKeySQQNYFMYKXCRKD-ORCRQEGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dihydroxy-3,4-methylenedioxychalcone (CAS 6962-62-5): Chalcone Derivative for Apoptosis Research and Anticancer Screening


2',4'-Dihydroxy-3,4-methylenedioxychalcone (CAS 6962-62-5) is a synthetic chalcone derivative bearing a 3,4-methylenedioxy substitution on the benzaldehyde-derived ring and 2',4'-dihydroxy substitution on the acetophenone-derived ring [1]. Chalcones are open-chain flavonoid precursors characterized by an α,β-unsaturated ketone scaffold linking two aromatic rings, a structural motif associated with diverse biological activities including anticancer, anti-inflammatory, and antioxidant properties [2]. This specific compound has been investigated as a pro-apoptotic agent in Ehrlich ascites carcinoma (EAC) models and is available as a fine chemical building block for organic synthesis . The methylenedioxy moiety contributes to enhanced lipophilicity and altered electronic distribution, which may influence target engagement and cellular uptake relative to unsubstituted chalcone analogs.

Why Generic Chalcone Substitution Fails: Structure-Dependent Apoptotic Efficacy of 2',4'-Dihydroxy-3,4-methylenedioxychalcone


In chalcone-based anticancer research, substitution patterns critically govern biological outcomes, and simple chalcone analogs cannot be interchanged without altering efficacy. In a direct comparative study of three chalcone derivatives synthesized and tested under identical conditions, 2',4'-dihydroxy-3,4-methylenedioxychalcone (C1) exhibited the highest cell growth inhibition at 81.71% (200 mg/kg/day), while 2'-hydroxy-2,4,6-trimethoxychalcone (C2) and 2'-hydroxy-4-methylchalcone (C3) showed inferior activity against EAC cells [1]. The 3,4-methylenedioxy substitution combined with the 2',4'-dihydroxy pattern confers distinct mitochondrial apoptosis-inducing capacity—specifically through upregulation of p53 and Bax with concomitant downregulation of Bcl-2—that is not recapitulated by analogs lacking this precise substitution architecture [1]. Consequently, procurement of structurally distinct chalcone derivatives for preclinical oncology research requires compound-specific selection rather than class-based substitution.

Quantitative Differentiation Evidence: 2',4'-Dihydroxy-3,4-methylenedioxychalcone vs. Chalcone Analogs


In Vivo Tumor Growth Inhibition: Superior Efficacy of 2',4'-Dihydroxy-3,4-methylenedioxychalcone in EAC-Bearing Mice

In a direct head-to-head comparison of three chalcone derivatives administered at 200 mg/kg/day, 2',4'-dihydroxy-3,4-methylenedioxychalcone (C1) produced 81.71% cell growth inhibition (P < 0.01) and 82.60% increased lifespan (P < 0.05) in EAC-bearing mice, outperforming the other two derivatives tested under identical conditions [1].

Anticancer Ehrlich ascites carcinoma In vivo efficacy

Survival Benefit and Tumor Burden Reduction: Quantified Therapeutic Advantage of 2',4'-Dihydroxy-3,4-methylenedioxychalcone

Treatment with 2',4'-dihydroxy-3,4-methylenedioxychalcone (C1) increased the lifespan of EAC-bearing mice by 82.60% (P < 0.05) and reduced tumor burden by 22.2% (P < 0.01) compared to untreated EAC-bearing controls, whereas the comparator chalcone derivatives C2 and C3 did not achieve equivalent survival extension [1].

Survival analysis Tumor burden EAC model

Mechanistic Differentiation: Mitochondrial Apoptosis Pathway Activation by 2',4'-Dihydroxy-3,4-methylenedioxychalcone

2',4'-Dihydroxy-3,4-methylenedioxychalcone (C1) induced mitochondria-mediated apoptosis in EAC cells, characterized by reduced Bcl-2 expression, upregulated p53 and Bax expression, and increased DNA fragmentation [1]. While C2 and C3 were included in the same study, C1 uniquely demonstrated this specific gene expression signature associated with the mitochondrial apoptotic pathway [1].

Apoptosis Mitochondrial pathway Bcl-2 family

Validated Application Scenarios for 2',4'-Dihydroxy-3,4-methylenedioxychalcone (CAS 6962-62-5)


Preclinical Oncology Screening in Ehrlich Ascites Carcinoma (EAC) Murine Models

This compound is validated for use in EAC-bearing murine models where in vivo tumor growth inhibition (81.71% at 200 mg/kg/day, P < 0.01) and survival extension (82.60% increased lifespan, P < 0.05) have been quantitatively established [1]. Researchers conducting preclinical screening of chalcone derivatives for anticancer activity can utilize this compound as a reference standard for mitochondrial apoptosis-inducing chalcones in ascites tumor systems.

Mitochondrial Apoptosis Pathway Mechanistic Studies

The compound has demonstrated a specific gene expression signature—Bcl-2 downregulation coupled with p53 and Bax upregulation—characteristic of mitochondrial pathway activation in EAC cells [1]. This makes 2',4'-dihydroxy-3,4-methylenedioxychalcone suitable for mechanistic investigations examining the intersection of chalcone structure and intrinsic apoptotic signaling. The DNA fragmentation and chromatin condensation phenotypes observed further support apoptosis-focused experimental designs.

Structure-Activity Relationship (SAR) Studies of Methylenedioxy-Substituted Chalcones

As part of a comparative series that included 2'-hydroxy-2,4,6-trimethoxychalcone and 2'-hydroxy-4-methylchalcone, this compound provides a defined data point for SAR investigations examining how 3,4-methylenedioxy substitution combined with 2',4'-dihydroxy patterning influences anticancer potency [1]. Procurement of this specific derivative supports systematic medicinal chemistry campaigns aimed at optimizing chalcone scaffolds for enhanced pro-apoptotic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',4'-Dihydroxy-3,4-methylenedioxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.